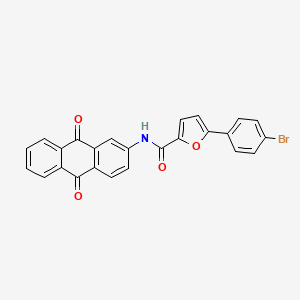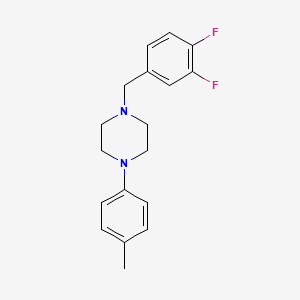![molecular formula C16H18BrNO B5186351 (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5186351.png)
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as 3-Br-PEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine involves its interaction with dopamine and serotonin receptors in the brain. This compound acts as an agonist for these receptors, leading to increased levels of these neurotransmitters. This, in turn, leads to improved mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function. In addition, this compound has been shown to have potential anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing pain.
実験室実験の利点と制限
One of the advantages of using (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its potential therapeutic applications in various fields of research. This compound has been found to have potential anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for further research.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as seizures and respiratory depression. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.
将来の方向性
There are several future directions for the research of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine. One of the areas of interest is its potential therapeutic applications in the treatment of mood disorders such as depression and anxiety. Further studies are needed to investigate the efficacy and safety of this compound in human subjects.
In addition, the potential anticancer properties of this compound warrant further investigation. Studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its potential as a therapeutic agent in the treatment of cancer.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of this compound involves the reaction of 3-bromobenzyl bromide and 2-(3-methoxyphenyl)ethylamine in the presence of a base. This compound has been found to have potential therapeutic applications in various fields of research, including neuroscience, anti-inflammatory, analgesic, and anticancer research. However, careful dosing and monitoring are necessary when using this compound in lab experiments due to its potential toxicity. Further research is needed to investigate the efficacy and safety of this compound in human subjects and to determine its potential as a therapeutic agent.
合成法
The synthesis of (3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine involves the reaction of 3-bromobenzyl bromide and 2-(3-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white crystalline solid. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
(3-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been found to have an affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, leading to improved mood and cognitive function.
In addition, this compound has also been studied for its potential anti-inflammatory and analgesic effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Furthermore, this compound has been shown to have potential anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-16-7-3-4-13(11-16)8-9-18-12-14-5-2-6-15(17)10-14/h2-7,10-11,18H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSHKXQIJYMSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
![methyl 4-({4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5186303.png)
![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5186311.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)

![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![methyl 5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5186344.png)
![(4-butyl-7-methyl-2H-pyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B5186359.png)
![1-[1-(3-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5186374.png)

